Isobutyl chloroformate
Overview
Description
Synthesis Analysis
Isobutyl chloroformate is typically synthesized through the reaction of isobutanol with phosgene or its derivatives. The process involves the formation of a mixed anhydride intermediate, which is key to its reactivity in subsequent synthetic applications. This reagent has been employed in the synthesis of Fmoc-amino acid p-nitroanilides, demonstrating its efficiency in peptide coupling reactions with good yields and optical purity (Nedev, Nabarisoa, & Haertlé, 1993).
Molecular Structure Analysis
The molecular structure of isobutyl chloroformate plays a crucial role in its reactivity. It features an isobutyl group attached to a chloroformate moiety, which is responsible for its ability to act as a condensation agent in the formation of carbon-oxygen bonds. This structure facilitates the formation of mixed anhydrides, a key step in peptide synthesis and other organic transformations.
Chemical Reactions and Properties
Isobutyl chloroformate participates in various chemical reactions, including esterifications, acylations, and the formation of carbonates. It acts as a versatile reagent for the derivatization of amino acids for analysis by gas chromatography, showcasing its utility in both synthetic and analytical chemistry (Hušek, 1998). Additionally, its role in the Ni-catalyzed reductive arylacylation of alkenes emphasizes its potential in catalytic processes (Xu, Wang, & Kong, 2019).
Physical Properties Analysis
The physical properties of isobutyl chloroformate, such as its boiling point, solubility, and stability, are essential for its handling and application in chemical synthesis. These properties influence its reactivity and the conditions under which it can be used effectively in chemical reactions.
Chemical Properties Analysis
Isobutyl chloroformate's chemical properties, including reactivity towards nucleophiles, stability under various conditions, and compatibility with different solvents, are pivotal for its application in organic synthesis. Its reactivity profile allows for selective acylation reactions, which are fundamental in the synthesis of complex organic molecules.
Scientific Research Applications
Synthesis of FMOC-Amino Acid p-Nitroanilides : Isobutyl chloroformate is utilized as a condensation agent in synthesizing FMOC-amino acid p-nitroanilides, achieving good yields and optical purity (H. Nedev, Hanitra Nabarisoa, & T. Haertlé, 1993).
Meat Freshness Estimation : It plays a role in the extraction process for determining biogenic amines in meat samples, which can help estimate meat freshness (Wojciech Wojnowski, J. Namieśnik, & J. Płotka-Wasylka, 2019).
Determining Prostate Cancer Metabolite Biomarkers : The compound is used for dispersive derivatization in liquid-liquid microextraction, providing a method for determining prostate cancer metabolite biomarkers in urine samples (M. Shamsipur, M. Naseri, & Mehran Babri, 2013).
Synthesis of Rolloamide B : It mediates direct coupling reactions in the synthesis of cyclic heptapeptide Rolloamide B, which shows potential activity against Gram-negative bacteria and fungi (Mohamed Elagawany & M. Ibrahim, 2016).
Gas Chromatography : Isobutyl chloroformate is used as a rapid esterification agent in gas chromatography, making it a useful reagent for treating amino groups and analyzing acidic metabolites in physiological fluids (P. Hušek, 1998).
Metabolite Profiling in Mammalian Feces : It is employed for derivatization in aqueous solution without drying out samples in rapid metabolite profiling methods for mammalian feces short chain fatty acids (T. Furuhashi, Kuniyo Sugitate, T. Nakai, Y. Jikumaru, & Genki Ishihara, 2018).
Quantitative Determination of Parabens : This chemical is used for simultaneous derivatization and preconcentration of parabens in food, cosmetics, and water samples, followed by gas chromatographic analysis (R. Jain, M. R. Mudiam, A. Chauhan, Ratnasekhar Ch, R. Murthy, & Haider A. Khan, 2013).
Safety And Hazards
Isobutyl chloroformate is very toxic by ingestion, inhalation, and skin absorption. It is very corrosive to skin, eyes, and mucous membranes. It is insoluble in water and denser than water . It is also classified as toxic; inhalation, ingestion, or contact (skin, eyes) with vapors, dusts, or substance may cause severe injury, burns, or death .
properties
IUPAC Name |
2-methylpropyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOETUEMZNOLGDB-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)Cl | |
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Molecular Formula |
C5H9ClO2, Array | |
Record name | ISOBUTYL CHLOROFORMATE | |
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Record name | ISOBUTYL CHLOROFORMATE | |
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DSSTOX Substance ID |
DTXSID8052194 | |
Record name | Isobutyl chloroformate | |
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Molecular Weight |
136.58 g/mol | |
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Physical Description |
Isobutyl chloroformate appears as a colorless to light-colored liquid. Insoluble in water and denser than water. Very corrosive to skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Combustible., Clear liquid; [Merck Index] Colorless liquid with a pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
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Boiling Point |
129 °C | |
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Flash Point |
27 °C c.c. | |
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Solubility |
Solubility in water: reaction | |
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Density |
1.04 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.04 | |
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Vapor Density |
Relative vapor density (air = 1): 4.71 | |
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Vapor Pressure |
16.5 [mmHg], Vapor pressure, kPa at 20 °C: 2.2 | |
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Product Name |
Isobutyl chloroformate | |
CAS RN |
543-27-1 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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